molecular formula C16H15N3O2 B13368500 1-(Cyanomethyl)-3-(2-methoxyphenyl)-1-phenylurea

1-(Cyanomethyl)-3-(2-methoxyphenyl)-1-phenylurea

Cat. No.: B13368500
M. Wt: 281.31 g/mol
InChI Key: LQFWKATXMITENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyanomethyl)-3-(2-methoxyphenyl)-1-phenylurea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a cyanomethyl group, a methoxyphenyl group, and a phenyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyanomethyl)-3-(2-methoxyphenyl)-1-phenylurea can be synthesized through a multi-step process involving the reaction of appropriate starting materials. One common method involves the reaction of 2-methoxyphenyl isocyanate with phenylurea in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyanomethyl)-3-(2-methoxyphenyl)-1-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl or methoxyphenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific temperature conditions.

Major Products Formed:

    Oxidation: Formation of corresponding oxidized derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted urea derivatives with new functional groups.

Scientific Research Applications

1-(Cyanomethyl)-3-(2-methoxyphenyl)-1-phenylurea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyanomethyl)-3-(2-methoxyphenyl)-1-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Cyanomethyl)-3-(2-methoxyphenyl)-1-phenylurea can be compared with other similar compounds, such as:

    1-(Cyanomethyl)-3-phenylurea: Lacks the methoxyphenyl group, which may result in different chemical and biological properties.

    1-(Cyanomethyl)-3-(2-hydroxyphenyl)-1-phenylurea: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.

    1-(Cyanomethyl)-3-(4-methoxyphenyl)-1-phenylurea: The position of the methoxy group on the phenyl ring can influence the compound’s properties and applications.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

1-(cyanomethyl)-3-(2-methoxyphenyl)-1-phenylurea

InChI

InChI=1S/C16H15N3O2/c1-21-15-10-6-5-9-14(15)18-16(20)19(12-11-17)13-7-3-2-4-8-13/h2-10H,12H2,1H3,(H,18,20)

InChI Key

LQFWKATXMITENP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)N(CC#N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.